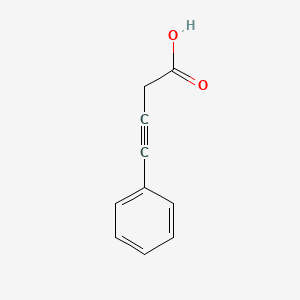

4-Phenylbut-3-ynoic acid

Description

Significance of Aryl-Substituted Alkynoic Acids in Synthetic Chemistry

Aryl-substituted alkynoic acids, a class of compounds to which 4-phenylbut-3-ynoic acid belongs, are important intermediates in organic synthesis. The acetylene (B1199291) bond within these molecules can be readily functionalized, allowing for the introduction of various chemical groups. researchgate.net The decarboxylative coupling of alkynyl carboxylic acids is a particularly attractive area of research, as it provides a pathway to aryl alkynes, which are crucial components in the synthesis of π-conjugated systems. researchgate.net

The use of alkynyl carboxylic acids as an alkyne source offers several advantages in terms of handling and storage. researchgate.net Over the past few decades, numerous methods have been developed for the functionalization of aryl alkynoates, including direct cyclization, ester group migration/cyclization, and aryl migration/decarboxylation. researchgate.net These reactions have been catalyzed by various transition metals such as palladium, copper, nickel, and silver, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-phosphorus, and carbon-sulfur bonds. researchgate.net

Furthermore, the cycloisomerization of alkynoic acids, catalyzed by transition metals, provides an efficient route to unsaturated lactones, which are key structural units in many natural products and bioactive molecules. uniovi.es Gold-catalyzed cycloisomerization of γ-alkynoic acids, for instance, rapidly converts them into 5-alkylidene-butyrolactones in high yields. mdpi.com

Research Context and Scope Pertaining to this compound

Research on this compound focuses on its utility as a precursor in the synthesis of a variety of organic compounds. The dual functionality of the molecule—a terminal alkyne and a carboxylic acid—allows it to participate in a wide array of chemical reactions. cymitquimica.com For example, the carboxylic acid group can undergo esterification and amidation, while the alkyne can participate in cycloaddition reactions and be a partner in coupling reactions. cymitquimica.com

The compound's structure makes it a valuable starting material for creating more complex molecular architectures, with potential applications in medicinal chemistry and materials science. cymitquimica.com For instance, derivatives of similar structures, like 4,4-dicyano-3-phenyl-but-3-enoic acid phenylamide, have been used to synthesize novel heterocyclic systems with antimicrobial properties. emerald.com While direct research on the biological applications of this compound is not extensively detailed in the provided context, its role as a synthetic intermediate is well-established. cymitquimica.comlookchem.com

The physical and chemical properties of this compound are foundational to its application in synthesis. It is typically a solid at room temperature and possesses a molecular weight of approximately 160.17 g/mol . cymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| Physical Form | Solid/Powder |

| Melting Point | 70-73 °C |

| Boiling Point | 324.2°C at 760 mmHg |

| Density | 1.19 g/cm³ |

| Flash Point | 147.4°C |

| Refractive Index | 1.586 |

| CAS Number | 7218-49-7 |

Note: The data in this table is compiled from multiple sources. cymitquimica.comlookchem.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylbut-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDXPYNQJQNEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222514 | |

| Record name | 3-Butynoic acid, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7218-49-7 | |

| Record name | 3-Butynoic acid, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butynoic acid, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbut-3-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenylbut 3 Ynoic Acid and Its Structural Analogues

De Novo Synthesis Approaches

De novo synthesis focuses on constructing the core structure of the molecule. Key methods include building the essential phenylbutynoic backbone through various carbon-carbon bond-forming reactions.

Strategies for Constructing the Phenylbutynoic Backbone

The fundamental challenge in synthesizing 4-phenylbut-3-ynoic acid is the precise assembly of its phenyl, alkyne, and carboxylic acid components. Two primary disconnection strategies dominate the synthetic design. The most common approach involves forming the C(sp²)-C(sp) bond, which connects the phenyl ring to the alkyne. This is typically achieved through cross-coupling reactions. An alternative strategy involves building the carbon chain from a phenyl-containing starting material, such as benzaldehyde, through condensation reactions followed by subsequent chemical transformations.

Palladium-Catalyzed Coupling Reactions for Alkyne Formation

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, and they are particularly effective for creating the C(sp²)-C(sp) bond in arylalkynes. nih.govnobelprize.org

The Sonogashira cross-coupling reaction is a cornerstone in this field. wikipedia.org It facilitates the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. nobelprize.orgwikipedia.org Variations of this reaction have been developed to avoid the use of copper, which can sometimes lead to undesirable side reactions like the homocoupling of alkynes. libretexts.org

For the synthesis of alkynoic acids, specific adaptations of the Sonogashira reaction are particularly relevant:

Acyl Sonogashira Coupling : This variant uses acyl chlorides as the electrophile instead of aryl halides. mdpi.com The reaction of an acyl chloride with a terminal alkyne yields an α,β-alkynyl ketone, which can be a precursor to the desired carboxylic acid. mdpi.com

Decarbonylative Sonogashira Coupling : More recent advancements allow for the direct use of carboxylic acids as coupling partners. nih.gov In this process, the carboxylic acid is activated in situ and undergoes oxidative addition to the palladium catalyst, followed by decarbonylation, to generate the key aryl–palladium intermediate that then couples with the alkyne. nih.govrsc.org

| Reaction Type | Palladium Catalyst | Co-Catalyst/Ligand | Base/Solvent | Key Feature |

|---|---|---|---|---|

| Classic Sonogashira | PdCl₂(PPh₃)₂ | CuI | Triethylamine | Couples terminal alkynes with aryl halides. wikipedia.orgmdpi.com |

| Acyl Sonogashira | Pd(OAc)₂ | None specified | Solvent-free | Couples terminal alkynes with acid chlorides. mdpi.com |

| Decarbonylative Sonogashira | Pd(OAc)₂ | Xantphos | Not specified | Allows direct use of carboxylic acids as starting materials. nih.gov |

Condensation Reactions in Alkynoic Acid Synthesis

Condensation reactions provide an alternative route to the carbon skeleton of alkynoic acids. The Knoevenagel condensation is a notable example, involving the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com

To synthesize a precursor for this compound, benzaldehyde could be reacted with a compound containing an active methylene group, such as malonic acid or its esters. wikipedia.orgmdpi.com The initial product is typically an α,β-unsaturated compound formed after a dehydration step. sigmaaldrich.com

A specific variant, the Doebner modification , is particularly useful. wikipedia.orgorganic-chemistry.org This modification employs pyridine as the solvent and is used when one of the activating groups on the methylene compound is a carboxylic acid. wikipedia.org The reaction often proceeds with a subsequent decarboxylation, providing a direct route to an α,β-unsaturated carboxylic acid. organic-chemistry.org While this method primarily yields alkenoic acids, the resulting double bond can be further manipulated chemically to produce the desired alkyne.

Targeted Synthesis of Specific Stereoisomers

While this compound itself is achiral, its structural analogues can contain stereocenters. The synthesis of specific enantiomers or diastereomers of these analogues requires specialized asymmetric methods.

Enantioselective and Diastereoselective Synthetic Routes

The creation of specific stereoisomers relies on synthetic routes that can control the three-dimensional arrangement of atoms.

Enantioselective synthesis aims to produce a single enantiomer (one of two mirror-image isomers) of a chiral molecule. This is crucial in pharmaceutical chemistry, as different enantiomers can have vastly different biological activities. nih.gov

Diastereoselective synthesis focuses on forming one diastereomer (stereoisomers that are not mirror images) over others when a molecule has multiple stereocenters.

One reported method for the diastereoselective synthesis of related 3-arylbutanoic acid derivatives involves the palladium-catalyzed conjugate addition of arylboronic acids to chiral imides. nih.gov By using a chiral auxiliary, such as 4-tert-butyloxazolidin-2-one, high diastereoselectivity can be achieved, yielding optically active products. nih.gov Such strategies could be adapted to synthesize chiral analogues of this compound bearing substituents on the butyric acid chain.

Biocatalytic Approaches to Chiral Analogues

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov These methods are prized for their high selectivity and ability to operate under mild conditions. pharmasalmanac.comnih.gov Enzymes are inherently chiral and excel at differentiating between enantiomers or the enantiotopic faces of a prochiral molecule. nih.govpharmasalmanac.com

Several biocatalytic strategies are applicable to the synthesis of chiral analogues of this compound:

Kinetic Resolution : A racemic mixture of a chiral analogue (e.g., a corresponding alcohol or ester) can be resolved using enzymes like lipases or esterases. unipd.it The enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted and allowing for their separation. unipd.it

Asymmetric Reduction : A prochiral ketone analogue could be reduced to a chiral alcohol using ketoreductases or whole-cell systems containing these enzymes. nih.gov This approach can generate the desired alcohol with very high enantiomeric excess.

Asymmetric Hydrolysis : The desymmetrization of a prochiral diester analogue using hydrolases like pig liver esterase (PLE) can produce a chiral monoester with high theoretical yield. nih.govpharmasalmanac.com

| Strategy | Enzyme Class | Typical Substrate | Outcome |

|---|---|---|---|

| Kinetic Resolution | Lipases, Esterases | Racemic alcohol or ester | Separation of enantiomers. unipd.it |

| Asymmetric Reduction | Ketoreductases, Dehydrogenases | Prochiral ketone | Enantiomerically pure alcohol. nih.gov |

| Asymmetric Synthesis | Transaminases | Prochiral ketone | Enantiomerically pure amine. mdpi.com |

| Desymmetrization | Hydrolases (e.g., PLE) | Prochiral diester | Chiral monoester (100% theoretical yield). nih.govpharmasalmanac.com |

Enzymatic Cascade Reactions for Substituted Phenylbutenoic Acids

Enzymatic cascade reactions offer an efficient and environmentally friendly approach for synthesizing complex molecules in a single pot, minimizing the need for intermediate purification steps. A notable example is the synthesis of chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives, which are valuable precursors for angiotensin-converting enzyme (ACE) inhibitors.

A biocatalytic asymmetric synthesis has been developed that employs a two-enzyme cascade. researchgate.net This process begins with an aldol (B89426) condensation of an aromatic aldehyde and pyruvate, followed by a carbonyl reduction to produce (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives. The cascade utilizes two key enzymes: a 4-hydroxy-2-oxovalerate aldolase from Pseudomonas putida (HBPAPputida) for the initial C-C bond formation, and a Δ¹-piperidine-2-carboxylate/Δ¹-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkAPsyrin) for the stereoselective reduction. researchgate.net The process is supported by a glucose dehydrogenase (GDH) for cofactor regeneration. This one-pot reaction demonstrates high conversion and excellent enantiomeric excess. researchgate.net

Detailed findings from this enzymatic cascade process are presented below, showcasing the synthesis of various substituted phenylbutenoic acids.

| Entry | Aryl Group (Substrate) | Product | Conversion (%) [a] | Isolated Yield (%) [b] | Enantiomeric Excess (%) [c] |

| 1 | Phenyl | (S,E)-2-hydroxy-4-phenylbut-3-enoic acid | >99 | 85 | >99 |

| 2 | 4-Fluorophenyl | (S,E)-4-(4-fluorophenyl)-2-hydroxybut-3-enoic acid | >99 | 82 | >99 |

| 3 | 4-Chlorophenyl | (S,E)-4-(4-chlorophenyl)-2-hydroxybut-3-enoic acid | >99 | 80 | >99 |

| 4 | 4-Bromophenyl | (S,E)-4-(4-bromophenyl)-2-hydroxybut-3-enoic acid | >99 | 78 | >99 |

| 5 | 3-Chlorophenyl | (S,E)-4-(3-chlorophenyl)-2-hydroxybut-3-enoic acid | >99 | 83 | >99 |

| 6 | 2-Chlorophenyl | (S,E)-4-(2-chlorophenyl)-2-hydroxybut-3-enoic acid | >99 | 75 | >99 |

| Data sourced from a study on biocatalytic asymmetric synthesis. researchgate.net | |||||

| [a] Conversion of the reduction reaction was determined by HPLC, with no starting materials detected. researchgate.net | |||||

| [b] Isolated yields after purification. researchgate.net | |||||

| [c] Enantiomeric excess determined by HPLC on a chiral stationary phase. researchgate.net |

Transaminase-Catalyzed Asymmetric Synthesis of Amino Acid Derivatives

Transaminases are versatile biocatalysts used for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. This methodology is particularly valuable for producing non-canonical amino acids that are important pharmaceutical building blocks.

While direct transamination to produce amino derivatives of this compound is not widely documented, studies on analogous phenylbutanoic acid structures demonstrate the potential of this approach. For instance, engineered β-transaminases (β-TAs) have been created through the directed evolution of D-amino acid aminotransferases. These engineered enzymes have shown significant activity for the synthesis of chiral β- and γ-amino acids.

One such engineered (R)-β-TA has demonstrated specific activity for substrates like β-phenylalanine and γ-phenylbutanoic acid, achieving high enantiomeric excess (>99% ee) through kinetic resolution and asymmetric synthesis. researchgate.net The synthesis of these amino acid derivatives showcases the capability of transaminases to create chiral centers on a phenyl-substituted alkyl acid backbone.

| Substrate | Enzyme | Product | Specific Activity (U/mg) | Enantiomeric Excess (%) |

| β-phenylalanine | Engineered (R)-β-TA | (R)-β-phenylalanine | 1.74 | >99 |

| γ-phenylbutanoic acid | Engineered (R)-β-TA | (R)-γ-amino-γ-phenylbutanoic acid | 1.67 | >99 |

| Data adapted from a study on the directed evolution of a d-amino acid aminotransferase. researchgate.net |

Derivatization from Precursors

Preparation from Substituted Butadienes

The synthesis of carboxylic acids from diene precursors is a fundamental transformation in organic chemistry. However, the direct conversion of a substituted butadiene, such as 2-phenyl-1,3-butadiene, to 4-phenylbut-3-enoic acid is not a commonly reported synthetic route in the reviewed scientific literature. While methods exist for the synthesis of 2-phenyl-1,3-butadiene from precursors like acetophenone, its subsequent transformation into the corresponding butenoic acid is not well-established. mdpi.com Typically, other methodologies, such as the carbonylation of vinyl carbinols, are employed for the synthesis of 4-substituted but-3-enoic acids. google.com

Transformations of Phenylbutenoic Acid Intermediates to Related Carboxylic Acids

Phenylbutenoic acid can serve as a versatile intermediate that undergoes further transformations to yield other cyclic and aromatic structures. One significant reaction is the intramolecular cyclization of 4-phenylbut-3-enoic acid. When heated, this compound can be converted to 1-naphthol. nowgonggirlscollege.co.in This transformation involves the formation of a new six-membered ring, leading to a bicyclic aromatic system. The resulting 1-naphthol can then be further processed, for example, by distillation with zinc dust, to produce naphthalene. nowgonggirlscollege.co.in This cyclization reaction demonstrates a key pathway where a phenylbutenoic acid intermediate is derivatized into a fundamentally different class of carboxylic acid-related aromatic compounds.

Chemical Transformations and Reaction Mechanisms of 4 Phenylbut 3 Ynoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, readily undergoing transformations into various derivatives such as esters and amides. These reactions are fundamental in advanced organic synthesis for creating new linkages and introducing diverse functionalities.

Esterification Reactions in Advanced Organic Synthesis

Esterification is a fundamental process for converting carboxylic acids into esters. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.commdpi.com For 4-Phenylbut-3-ynoic acid, this reaction proceeds by protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.

The mechanism involves a series of reversible proton transfer, addition, and elimination steps. masterorganicchemistry.com After the initial nucleophilic attack by the alcohol, a tetrahedral intermediate is formed. Subsequent proton transfers facilitate the elimination of a water molecule, and a final deprotonation step yields the ester product and regenerates the acid catalyst. youtube.com To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often by azeotropic distillation. masterorganicchemistry.com

Table 1: Representative Fischer Esterification of this compound

| Reactant | Alcohol | Catalyst | Product |

| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 4-phenylbut-3-ynoate |

| This compound | Ethanol | p-Toluenesulfonic acid | Ethyl 4-phenylbut-3-ynoate |

This table represents typical conditions for Fischer esterification; specific yields and reaction times would depend on experimental optimization.

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond is one of the most important reactions in the synthesis of pharmaceuticals and biologically active molecules. Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Modern organic synthesis employs coupling reagents that activate the carboxylic acid, facilitating amide bond formation under mild conditions. uni-kiel.de

For this compound, these reagents convert the carboxyl group into a highly reactive intermediate, which is then readily attacked by an amine. sigmaaldrich.com This strategy is central to peptide synthesis. bachem.com Common coupling reagents are categorized into two main families: phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). sigmaaldrich.comresearchgate.net

The general mechanism involves the coupling reagent reacting with the carboxylate of this compound to form a highly activated acyl-oxyphosphonium or acyl-oxyaminium species. This intermediate is then susceptible to nucleophilic attack by the amine. Additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can be used to form an intermediate active ester, which minimizes side reactions and reduces the risk of racemization if chiral amines are used. uni-kiel.de

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Full Name | Activating Group |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt Ester |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt Ester |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | OBt Ester |

Data sourced from various peptide coupling reagent guides. sigmaaldrich.combachem.com

Reactivity of the Alkyne Functional Group

The terminal alkyne in this compound is an electron-rich functional group that readily participates in addition, reduction, and cyclization reactions. Its reactivity provides a powerful handle for carbon skeleton construction and functionalization.

Catalytic Hydrogenation and Reduction Strategies

The alkyne moiety can be selectively reduced to either a cis-alkene or an alkane, depending on the catalyst and reaction conditions. This control over stereochemistry is a powerful tool in synthesis.

Partial Reduction to a cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on CaCO₃ or BaSO₄ treated with lead acetate and quinoline), the hydrogenation can be stopped at the alkene stage. wikipedia.orgmasterorganicchemistry.com The reaction occurs via syn-addition of hydrogen to the alkyne on the catalyst surface, resulting exclusively in the formation of the cis or (Z)-alkene. wikipedia.orgpolimi.it For this compound, this yields (Z)-4-Phenylbut-3-enoic acid.

Complete Reduction to an Alkane: For complete saturation of the triple bond to form an alkane, more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used with hydrogen gas, typically at atmospheric or slightly elevated pressure. mdpi.com This process reduces the alkyne first to an alkene and then subsequently to the corresponding alkane, 4-Phenylbutanoic acid.

Table 3: Selective Hydrogenation Products of this compound

| Starting Material | Catalyst | H₂ Pressure | Product |

| This compound | Lindlar's Catalyst | 1 atm | (Z)-4-Phenylbut-3-enoic acid |

| This compound | 10% Pd/C | 1-3 atm | 4-Phenylbutanoic acid |

This table illustrates the predictable outcomes of catalytic hydrogenation based on catalyst choice. wikipedia.orgmdpi.com

Cycloaddition Reactions and Annulation Processes

The π-system of the alkyne makes it an excellent participant in cycloaddition reactions, where it can act as a dienophile or a dipolarophile to construct new ring systems.

[4+2] Cycloadditions (Diels-Alder Reactions): While less reactive than alkenes, alkynes can serve as dienophiles in Diels-Alder reactions with electron-rich dienes, leading to the formation of substituted cyclohexadiene rings.

1,3-Dipolar Cycloadditions: The alkyne can react with 1,3-dipoles, such as azides or nitrile oxides, in what is known as the Huisgen cycloaddition. researchgate.net For instance, the reaction of this compound with an organic azide would yield a triazole, a heterocyclic scaffold prevalent in medicinal chemistry. researchgate.net

Annulation Processes: More advanced strategies involve transition-metal-catalyzed annulations. For example, a palladium-catalyzed decarbonylative [4+2] annulation has been reported between carboxylic acids and terminal alkynes to form substituted naphthalenes. rsc.orgnih.govnih.gov This type of reaction involves a complex catalytic cycle with C-C and C-H bond activation, showcasing a modern approach to building complex aromatic systems from simple precursors. nih.gov

Hydrocarboxylation and Related Additions

Hydrocarboxylation involves the formal addition of a hydrogen atom and a carboxyl group across the triple bond. This transformation is typically achieved using transition-metal catalysts and can proceed with high regioselectivity.

For terminal alkynes like this compound, nickel- and palladium-catalyzed hydrocarboxylation reactions are well-established. acs.orgsemanticscholar.org These reactions can utilize carbon dioxide (CO₂) as the carboxyl source in the presence of a reductant, or more directly, formic acid. rsc.orgacs.orgresearchgate.net The mechanism often involves the formation of a metal-hydride species, which adds across the alkyne (hydrometalation). This is followed by the insertion of CO or CO₂, and subsequent steps to yield the α,β-unsaturated carboxylic acid product. acs.orgnih.gov The regioselectivity (i.e., whether the new carboxyl group adds to the terminal or internal carbon of the original alkyne) can often be controlled by the choice of ligands on the metal catalyst. nih.gov

Electrophilic and Nucleophilic Additions to the Unsaturated System

The carbon-carbon triple bond in this compound is an electron-rich system, making it susceptible to attack by electrophiles. However, a more prominent and well-documented reaction pathway involves intramolecular nucleophilic addition, often facilitated by transition metal catalysts.

Gold(I) complexes, in particular, are highly effective catalysts for the cyclization of acetylenic acids like this compound. In this transformation, the gold(I) center acts as a potent π-acid, coordinating to the alkyne. This coordination, or "activation," renders the triple bond highly electrophilic and susceptible to attack by a nucleophile.

In the case of this compound, the intramolecular nucleophile is the carboxylic acid group. The oxygen atom of the hydroxyl group attacks one of the alkyne carbons, leading to the formation of a cyclic product. This type of reaction is known as a cycloisomerization. Depending on the mode of attack, different ring sizes can be formed. The two primary pathways are the 5-exo-dig and 6-endo-dig cyclizations.

5-exo-dig: The carboxylate oxygen attacks the proximal alkyne carbon (C3), leading to the formation of a five-membered ring containing an exocyclic double bond. This is generally the favored pathway for terminal alkynes according to Baldwin's rules.

6-endo-dig: The carboxylate oxygen attacks the distal alkyne carbon (C4), which would lead to a six-membered ring. This pathway is typically disfavored for terminal alkynes.

The result of the favored 5-exo-dig cyclization is the formation of a γ-butyrolactone derivative, specifically (E)-4-benzylidene-dihydrofuran-2(3H)-one.

The table below summarizes typical conditions for such gold-catalyzed cyclizations based on analogous systems.

| Catalyst Precursor | Co-catalyst/Additive | Solvent | Temperature (°C) | Typical Outcome |

| (Ph₃P)AuCl | AgOTf | Toluene | 25 - 80 | 5-exo-dig cyclization |

| IPrAuCl | AgSbF₆ | Dichloromethane | 25 | 5-exo-dig cyclization |

| JohnPhosAu(MeCN)SbF₆ | None | 1,2-Dichloroethane | 50 - 80 | 5-exo-dig cyclization |

Mechanistic Investigations of Key Reactions

The mechanism of the gold-catalyzed cycloisomerization of this compound has been inferred from extensive studies on related γ- and δ-alkynoic acids and other arylalkynes.

Elucidation of Rate-Determining Steps and Reaction Kinetics

A generally accepted catalytic cycle involves several key steps:

Ligand Exchange/Catalyst Activation: A pre-catalyst, such as (Ph₃P)AuCl, is activated, often by a silver salt (e.g., AgOTf) that abstracts the chloride ligand to generate a highly electrophilic cationic gold(I) species, [(L)Au]⁺.

Alkyne Coordination: The cationic gold(I) catalyst coordinates to the π-system of the alkyne in this compound, forming a gold-π-alkyne complex. This step is typically fast and reversible.

Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis, where a proton (likely from another molecule of the carboxylic acid substrate or trace acid) cleaves the carbon-gold bond, releasing the final product and regenerating the active cationic gold(I) catalyst.

The rate law for such a reaction is often expressed as: Rate = k [Substrate] [Catalyst]

This first-order dependence on both substrate and catalyst is characteristic of many catalytic cycles where the turnover-limiting step involves the interaction of the catalyst with the substrate. libretexts.org

Characterization of Transition States and Intermediates

Direct experimental characterization of transition states and short-lived intermediates is challenging. However, their structures and roles are well-supported by computational studies and analogy to related reactions. encyclopedia.puborganic-chemistry.org

Gold-π-Alkyne Complex (Intermediate I): This is the first intermediate formed after the catalyst engages the substrate. The gold cation sits between the two alkyne carbons, withdrawing electron density and priming the system for attack.

Nucleophilic Addition Transition State (TS1): This is the highest energy point along the reaction coordinate for the rate-determining step. It involves the partial formation of the new carbon-oxygen bond as the carboxyl group attacks the π-complex. The geometry of this transition state determines the stereochemistry of the product. For the 5-exo-dig pathway, the molecule adopts a conformation that allows the carboxyl group to approach the C3 carbon of the alkyne.

Vinyl-Gold Species (Intermediate II): Following the nucleophilic attack, a six-membered ring intermediate containing a C-Au bond is formed. This species is a key step before the product is released.

Protodeauration Transition State (TS2): The final step involves the transition state for the cleavage of the C-Au bond by a proton. This step is typically very fast with a low activation barrier.

These proposed intermediates for the 5-exo-dig cyclization are depicted in the mechanistic pathway below.

(Generic representation of the gold-catalyzed cyclization of an alkynoic acid)

Kinetic Isotope Effect Studies

Specific kinetic isotope effect (KIE) studies on the reactions of this compound have not been extensively reported in the scientific literature. However, KIE studies represent a powerful tool for probing reaction mechanisms, and their hypothetical application to the gold-catalyzed cyclization can provide insight into the rate-determining step. wikipedia.orglibretexts.org

A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium ²H). wikipedia.orglibretexts.org

The following table outlines potential KIE experiments that could be used to interrogate the mechanism of the cycloisomerization of this compound.

| Experiment | Isotopic Substitution | Expected k(light)/k(heavy) Ratio | Mechanistic Implication |

| Solvent Isotope Effect | Reaction run in D₂O vs. H₂O (or CH₃OD vs. CH₃OH) | ~1 | If the protodeauration step is not rate-determining, little to no change in rate would be observed, as no bonds to solvent protons are broken in the RDS. |

| Secondary KIE | Substitution of hydrogens at C2 (α to the carboxyl group) with deuterium | >1 (Normal) | A normal secondary KIE (kH/kD > 1) might be observed if the hybridization at C2 changes during the rate-determining step, suggesting significant conformational changes leading up to the nucleophilic attack. |

| Primary KIE | Substitution of the carboxylic acid proton with deuterium (COOH vs. COOD) | >1 (Normal) | If proton transfer from the carboxylic acid is involved in the rate-determining step, a primary KIE would be expected. However, in the accepted mechanism, the oxygen atom acts as the nucleophile, and the proton is lost later. A value near 1 would support this. |

Theoretical and Computational Chemistry Studies of 4 Phenylbut 3 Ynoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules at the atomic level. For a molecule like 4-phenylbut-3-ynoic acid, these methods can provide invaluable information about its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. For this compound, DFT studies would be instrumental in elucidating the mechanisms of its various potential reactions, such as cyclizations, additions to the alkyne, and reactions involving the carboxylic acid group.

For instance, in studies of similar molecules, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to explore reaction mechanisms. The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data when available. Such studies can reveal the step-by-step process of a reaction, including the formation of intermediates and the energetic barriers that must be overcome.

Table 1: Representative DFT Functionals and Basis Sets for Studying Alkynoic Acids

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Initial geometry optimizations and frequency calculations. |

| M06-2X | 6-311+G(d,p) | More accurate energy calculations, including dispersion effects. |

| ωB97X-D | def2-TZVP | Good for non-covalent interactions and thermochemistry. |

This table is illustrative of common computational chemistry practices and does not represent specific data for this compound.

Ab Initio Molecular Orbital Theory for Energetics and Structure

Ab initio molecular orbital theory encompasses a range of methods that solve the Schrödinger equation without empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a hierarchical approach to approximating the electronic energy and structure of molecules.

For this compound, ab initio calculations would be used to accurately determine its geometric parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and relative energies of different conformers. A conformational analysis of related cinnamic acid derivatives using ab initio methods revealed that planar geometries are often the most stable due to the stabilizing effects of π-electron delocalization. uc.pt Similar principles would likely govern the conformational preferences of this compound.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of solvent effects.

For this compound, MD simulations could be used to:

Identify the most populated conformations in different solvents.

Study the dynamics of intramolecular hydrogen bonding.

Simulate the interaction of the molecule with other chemical species or a biological target.

A study on fibric acids demonstrated that equilibrium populations of conformers can be significantly influenced by entropic factors, which are captured by MD simulations. nih.gov Such simulations would be crucial for a complete understanding of the conformational behavior of this compound in realistic environments.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides a suite of tools for predicting the reactivity and selectivity of molecules. Reactivity indices derived from conceptual DFT, such as electrophilicity, nucleophilicity, and Fukui functions, can be used to identify the most reactive sites in a molecule and predict the outcome of chemical reactions.

For this compound, these computational tools could predict:

The regioselectivity of electrophilic additions to the carbon-carbon triple bond.

The site of nucleophilic attack on the molecule.

The relative reactivity of the alkyne and carboxylic acid functional groups under different reaction conditions.

Machine learning models are also increasingly being used to predict chemical reactivity with high accuracy and efficiency, often trained on large datasets of experimental or computationally generated reaction data. cmu.educsmres.co.uk

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment and purity assessment of 4-Phenylbut-3-ynoic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy of this compound, the chemical shifts (δ) of the protons provide evidence for the distinct electronic environments within the structure. semanticscholar.org For instance, the protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. semanticscholar.org The methylene (B1212753) protons adjacent to the carboxylic acid and the alkyne group exhibit a characteristic singlet, indicating their chemical equivalence. semanticscholar.org The acidic proton of the carboxyl group is often observed as a broad singlet at a downfield chemical shift. semanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. semanticscholar.org The spectrum for this compound would be expected to show distinct signals for the carboxyl carbon, the two sp-hybridized carbons of the alkyne, the methylene carbon, and the carbons of the phenyl ring. semanticscholar.org The specific chemical shifts are indicative of the electronic environment and hybridization of each carbon atom. semanticscholar.org

The following tables summarize the reported NMR data for this compound, which are instrumental in confirming its molecular structure and assessing its purity in a research setting.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons |

|---|---|---|---|

| -C≡C-CH₂-COOH | 3.60 | s | 2H |

| Aromatic C-H | 7.25‒7.36 | m | 3H |

| Aromatic C-H | 7.40‒7.52 | m | 2H |

| -COOH | 10.54‒10.94 | br | 1H |

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| -C≡C-CH₂-COOH | 26.7 |

| -C≡C-CH₂-COOH | 80.2 |

| Ph-C≡C- | 84.2 |

| Aromatic C | 122.8 |

| -COOH | 173.5 |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula.

While detailed experimental fragmentation patterns for this compound are not extensively reported in the available literature, HRMS has been utilized in research where this compound was synthesized. amazonaws.comuni-marburg.de The expected molecular ion peak would correspond to the exact mass of the molecule (C₁₀H₈O₂). In electrospray ionization (ESI), common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ would be observed, confirming the molecular weight.

The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses. For example, the loss of the carboxylic acid group (a mass of 45 Da for -COOH) is a common fragmentation pathway for carboxylic acids. Other fragmentations could involve cleavages of the butynoic acid chain and rearrangements of the phenyl group, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are invaluable for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often showing evidence of hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. The C≡C stretching vibration of the alkyne would appear as a weaker absorption in the region of 2100-2260 cm⁻¹. Finally, absorptions corresponding to the C-H bonds of the aromatic ring and the CH₂ group would also be present.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be an excellent tool for observing the C≡C stretching vibration of the alkyne, which often gives a strong signal in the Raman spectrum. The symmetric vibrations of the phenyl ring would also be expected to be prominent. However, experimental Raman spectroscopic data for this compound is not found in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could be applied to stable, crystalline derivatives of this compound to unambiguously establish its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The formation of a crystalline derivative, such as a salt or an ester, would be a prerequisite for X-ray diffraction analysis. The resulting crystal structure would provide invaluable information on the conformation of the butynoic acid chain relative to the phenyl ring and would reveal details about the packing of the molecules in the crystal lattice, including any hydrogen bonding networks involving the carboxylic acid group.

Despite its potential, a search of the current literature did not yield any reports on the X-ray crystal structure determination of this compound or its derivatives.

Applications of 4 Phenylbut 3 Ynoic Acid in Complex Organic Synthesis

A Versatile Building Block for Diverse Molecular Architectures

The inherent functionalities of 4-phenylbut-3-ynoic acid, namely the phenyl, alkyne, and carboxylic acid groups, provide multiple reaction sites, making it an ideal starting material for the synthesis of a wide array of molecular architectures. Organic chemists have leveraged these features to construct complex heterocyclic and polycyclic systems.

The triple bond of the butynoic acid chain is particularly amenable to cycloaddition reactions, a powerful tool for ring formation. For instance, it can participate in Diels-Alder reactions, where it acts as a dienophile, leading to the formation of six-membered rings. Furthermore, the alkyne moiety can undergo various metal-catalyzed cyclization reactions to generate a range of heterocyclic compounds.

The carboxylic acid group, on the other hand, offers a handle for derivatization and participation in condensation and coupling reactions. It can be readily converted into esters, amides, and other functional groups, which can then be utilized in subsequent synthetic transformations to build more complex structures. This dual reactivity of the alkyne and carboxylic acid functionalities allows for a modular approach to the synthesis of diverse molecular scaffolds.

| Target Molecular Architecture | Synthetic Strategy Involving this compound (or its derivatives) |

| Lactones | Intramolecular cyclization reactions. |

| Coumarins | Pechmann condensation or related cyclization strategies. |

| Quinolones | Cyclization reactions involving the alkyne and an aniline (B41778) derivative. |

| Pyridones | Cycloaddition or condensation reactions. |

| Polycyclic Aromatic Compounds | Annulation reactions utilizing the alkyne functionality. |

Precursor to Biologically Relevant Molecules and Functionalized Derivatives

This compound and its derivatives have emerged as important precursors in the synthesis of molecules with significant biological and pharmacological properties. The unique combination of a phenyl ring and a butynoic acid chain provides a scaffold that can be elaborated into compounds with potential therapeutic applications.

Research has demonstrated the anti-inflammatory effects of 4-phenyl-3-butenoic acid, an isomer of the parent compound. This highlights the potential of the core phenylbutanoic acid structure in modulating biological pathways associated with inflammation. Furthermore, derivatives of this compound have been investigated as enzyme inhibitors. For instance, it has been shown to inhibit peptidylglycine alpha-hydroxylating monooxygenase (PHM), an enzyme involved in the biosynthesis of many peptide hormones. This inhibitory activity suggests that derivatives of this compound could be explored for the development of drugs targeting hormone-related disorders.

In the realm of antiviral research, structurally related compounds, such as (E)-1-amino-4-phenylbut-3-en-2-ol derivatives, have been identified as neuraminidase inhibitors, suggesting that the phenylbutenyl scaffold could be a valuable pharmacophore for the design of new anti-influenza agents. The ability to functionalize both the phenyl ring and the carboxylic acid moiety allows for the systematic modification of the molecule to optimize its biological activity and pharmacokinetic properties.

| Biologically Relevant Molecule/Derivative | Potential Therapeutic Application | Research Finding |

| 4-Phenyl-3-butenoic acid | Anti-inflammatory | Demonstrates anti-inflammatory effects and inhibits peptidylglycine hydroxylase. |

| This compound derivatives | Enzyme inhibition | Acts as an inhibitor of peptidylglycine alpha-hydroxylating monooxygenase (PHM). |

| (E)-1-Amino-4-phenylbut-3-en-2-ol derivatives | Antiviral | Show activity as neuraminidase inhibitors. |

Development of Novel Synthetic Reagents and Methodologies

While direct applications of this compound as a novel synthetic reagent are not extensively documented, its unique structure lends itself to the exploration and development of new synthetic methodologies. The presence of both a terminal alkyne and a carboxylic acid allows for the investigation of tandem or cascade reactions where both functional groups participate in a sequential or concerted manner.

For example, methodologies could be developed that involve an initial reaction at the alkyne, such as a metal-catalyzed coupling or addition, followed by an intramolecular cyclization involving the carboxylic acid group. This approach could provide a streamlined route to complex heterocyclic systems.

Furthermore, the electronic properties of the phenylalkyne moiety can be exploited in the design of new catalytic processes. The development of reactions that proceed via activation of the C-H bond adjacent to the alkyne or through novel transition metal-catalyzed transformations of the alkyne in the presence of the carboxylic acid could lead to innovative synthetic strategies. The exploration of such novel reactivity patterns is an active area of research in organic synthesis.

Stereocontrolled Synthesis of Chiral Compounds for Medicinal Chemistry and Materials Science

The stereoselective functionalization of this compound and its derivatives is a critical area of research, particularly for applications in medicinal chemistry and materials science where the three-dimensional arrangement of atoms is paramount. The development of methods to control the stereochemistry during reactions involving this building block allows for the synthesis of enantiomerically pure compounds with specific biological activities or material properties.

A notable example is the use of (3E)-4-phenylbut-3-enoic acid in an asymmetric aldol (B89426) reaction to synthesize a key intermediate for the natural product cryptophycin (B1240208) B. nih.gov In this synthesis, the chiral auxiliary attached to the carboxylic acid directs the stereochemical outcome of the aldol reaction, leading to the formation of a single diastereomer. nih.gov This demonstrates the potential of using chiral auxiliaries to control the stereochemistry of reactions at the alpha-position of the butenoic acid chain.

The development of catalytic asymmetric methods for the transformation of this compound is a promising avenue for future research. For instance, enantioselective hydrogenation of the triple bond could provide access to chiral phenylbutanoic or phenylbutenoic acid derivatives. Similarly, asymmetric additions to the alkyne or stereoselective cyclization reactions could be employed to generate chiral heterocyclic compounds.

Exploration of Biological Relevance: Mechanistic Insights and Scaffold Design

Investigation of Enzyme-Substrate Interactions (Mechanism-Based Studies)

The primary biological relevance of 4-phenyl-3-butenoic acid lies in its ability to act as a mechanism-based inhibitor of specific enzymes. This type of inhibition occurs when the enzyme metabolizes the inhibitor, which is designed to mimic the enzyme's natural substrate. This process leads to the generation of a reactive species that inactivates the enzyme.

A significant body of research has focused on the interaction of 4-phenyl-3-butenoic acid with Peptidylglycine α-hydroxylating monooxygenase (PHM), a crucial enzyme in the biosynthesis of many peptide hormones and neurotransmitters. PHM catalyzes the initial and rate-limiting step in the C-terminal amidation of bioactive peptides.

Mechanism of PHM Inhibition:

Initial studies identified 4-phenyl-3-butenoic acid as a potent, irreversible, and mechanism-based inactivator of PHM. It was observed that the inhibitory action of PBA on PHM activity resulted in a lowered Vmax of the enzyme without altering its Km, a characteristic of irreversible inhibition.

Further detailed mechanistic studies revealed a nuanced interaction. Instead of covalently modifying and thereby permanently inactivating the enzyme, 4-phenyl-3-butenoic acid itself serves as a substrate for PHM. In the process of inactivating the enzyme, approximately 100 molecules of PBA are metabolized for every molecule of PHM that is inactivated. This metabolic process yields two hydroxylated products: 2-hydroxy-4-phenyl-3-butenoic acid and its allylic isomer, 4-hydroxy-4-phenyl-2-butenoic acid. The formation of these products is believed to proceed through a delocalized free radical mechanism. This dual role as both a substrate and an inactivator provides critical insights into the catalytic mechanism of PHM and the potential for designing other mechanism-based inhibitors.

Beyond its effects on PHM, 4-phenyl-3-butenoic acid has also been identified as an inhibitor of histone deacetylase (HDAC) enzymes, suggesting a broader range of biological activity. nih.gov This dual inhibitory profile highlights the compound's potential for impacting multiple signaling pathways.

| Target Enzyme | Inhibition Type | Key Findings |

| Peptidylglycine α-hydroxylating Monooxygenase (PHM) | Mechanism-based, Irreversible | Acts as a substrate, leading to hydroxylated products and eventual enzyme inactivation. Lowers the Vmax of the enzyme without affecting the Km. |

| Histone Deacetylases (HDACs) | Reversible | Increases acetylation levels of selected histone subtypes in a dose and time-dependent manner. |

Scaffold for the Design of New Bioactive Molecules

The chemical structure of 4-phenyl-3-butenoic acid, featuring a phenyl ring linked to a butenoic acid moiety, presents a versatile scaffold for the synthesis of new bioactive molecules. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds with potentially diverse biological activities.

Structure-activity relationship (SAR) studies involve synthesizing analogues of a lead compound by modifying its chemical structure and evaluating how these changes affect its biological activity. Such studies are fundamental to understanding the pharmacophore—the essential features of a molecule required for its biological activity—and to optimizing the potency and selectivity of drug candidates.

While extensive SAR studies specifically using the 4-phenylbut-3-enoic acid scaffold are not widely documented in publicly available literature, the development of related compounds points to its utility as a foundational structure. For instance, the methyl ester derivative of 4-phenyl-3-butenoic acid has been shown to be effective at approximately 10-fold lower concentrations in certain cellular assays, indicating that modification of the carboxylic acid group can significantly impact potency. nih.gov

Furthermore, a more potent amidation inhibitor, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), shares structural similarities with 4-phenyl-3-butenoic acid. nih.govnih.gov The development of AOPHA-Me suggests that the phenylalkenoic acid core of PBA can be elaborated upon to create more complex and potent enzyme inhibitors. nih.govnih.gov These examples underscore the potential of the 4-phenyl-3-butenoic acid scaffold in generating new bioactive molecules with enhanced properties.

| Compound | Structural Modification from 4-Phenyl-3-butenoic acid | Impact on Biological Activity |

| 4-Phenyl-3-butenoic acid methyl ester | Esterification of the carboxylic acid | Increased potency in certain cellular assays compared to the parent compound. nih.gov |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Elaboration of the butenoic acid chain | A more potent inhibitor of amidation with significantly lower IC50 values for inhibiting certain HDAC isoforms compared to PBA. nih.gov |

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target. They are invaluable tools for studying the function of proteins in their native cellular environment and for validating new drug targets. A chemical probe can be created by modifying a known bioactive scaffold, such as that of 4-phenyl-3-butenoic acid, to incorporate a reporter tag (e.g., a fluorescent dye, a biotin molecule, or a radioactive isotope) or a reactive group for covalent labeling.

The 4-phenyl-3-butenoic acid structure is a promising candidate for the development of chemical probes for several reasons:

Known Bioactivity: Its established inhibitory activity against PHM and HDACs provides a solid foundation for designing probes that target these enzymes.

Chemical Tractability: The structure allows for synthetic modifications at several positions, including the phenyl ring, the double bond, and the carboxylic acid group, to attach necessary functionalities for a chemical probe without abolishing its binding affinity.

Mechanism-Based Inhibition: Its mechanism-based interaction with PHM could be exploited to design probes that specifically label the active site of the enzyme upon catalytic turnover.

While specific chemical probes derived directly from the 4-phenylbut-3-enoic acid scaffold are not yet extensively reported, the general principles of chemical probe development suggest its high potential in this area. mskcc.org Such probes could be instrumental in further elucidating the roles of PHM and HDACs in various physiological and pathological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenylbut-3-ynoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of structurally related arylbutyric acids (e.g., 4-Amino-3-phenylbutyric acid) typically involves condensation reactions or modifications of pre-existing scaffolds. For example, Jackson and Kenner (1928) synthesized 4-Amino-3-phenylbutyric acid via a γ,δ-diamino intermediate, while Cologne and Pouchol (1962) optimized yields by adjusting solvent polarity and temperature . For ynolic acid derivatives, alkyne functionalization via Sonogashira coupling or carboxylation of terminal alkynes may be applicable, though specific protocols require validation using tools like SciFinder or Reaxys to cross-reference synthetic pathways .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the alkyne (C≡C) and carboxylic acid (-COOH) groups. Infrared (IR) spectroscopy can validate the triple bond (≈2100 cm⁻¹) and acid carbonyl (≈1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. Researchers should compare experimental data with literature values for analogous compounds (e.g., 4-Phenylbutyric Acid, CAS 1821-12-1) and document deviations caused by electronic effects from the alkyne moiety .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Handling : Use fume hoods to avoid inhalation of aerosols or dust. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at 2–8°C, away from strong acids/oxidizers due to incompatibility risks .

- Decomposition : Under fire conditions, toxic fumes may form; use CO₂ or dry chemical extinguishers . Note that ecological toxicity data (e.g., bioaccumulation) are unavailable, requiring cautious waste disposal .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- In vitro assays : Use fluorescent probes to monitor interactions with cellular targets (e.g., glutamate receptors, as seen in 4-Phenylbutyric Acid studies). Dose-response curves can quantify potency (EC₅₀/IC₅₀) .

- Isomer-specific activity : Separate enantiomers via chiral chromatography and test for stereoselective effects, as demonstrated in 4-Amino-3-phenylbutyric acid isomer studies .

- Transcriptomics : Apply RNA-seq to identify gene expression changes in treated cell lines, prioritizing pathways like apoptosis or oxidative stress .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?

- Methodological Answer :

- Pharmacokinetic analysis : Measure bioavailability and metabolite profiles using LC-MS/MS to explain discrepancies in efficacy .

- Dose calibration : Adjust in vivo doses to account for metabolic clearance rates, as seen in preclinical studies of Phenibut .

- Meta-analysis : Systematically review literature on structurally related compounds (e.g., 4-Phenylbutyric Acid) to identify common confounding factors (e.g., plasma protein binding) .

Q. How should clustered data from high-throughput screenings of this compound be statistically analyzed?

- Methodological Answer :

- Hierarchical clustering : Group compounds by similarity in bioactivity profiles using Euclidean distance metrics. Normalize data to account for plate-to-plate variability .

- Machine learning : Train random forest models to predict structure-activity relationships (SAR) based on alkyne substituent positions .

- Uncertainty quantification : Report confidence intervals for IC₅₀ values and use ANOVA to assess batch effects .

Data Contradictions and Reproducibility

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer : Conduct Daphnia magna acute toxicity tests (OECD 202) and soil mobility assays (OECD 106) to generate preliminary data. Compare results with structurally similar compounds (e.g., 4-Phenylbutyric Acid) to estimate persistence and bioaccumulation potential .

Q. What frameworks ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Open data : Share raw NMR/MS spectra and assay protocols via repositories like Zenodo, adhering to FAIR principles .

- Reagent validation : Source compounds from certified suppliers (e.g., MedChemExpress) and verify purity via HPLC before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.